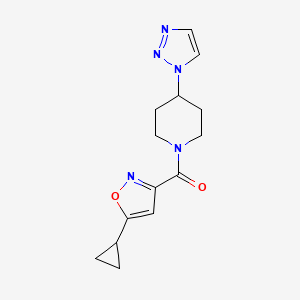

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the triazolylpiperidine class of compounds and has been shown to exhibit promising pharmacological properties.

Aplicaciones Científicas De Investigación

Antiviral Agents

Triazole compounds have been identified as important in antiviral discovery, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .

Antibacterial and Antifungal Agents

Triazoles have shown effectiveness as antibacterial and antifungal agents .

Anticancer Activity

Some triazoles have been studied for their potential to induce apoptosis in cancer cells and inhibit colony formation in a concentration-dependent manner .

HSP90 Inhibitors

A series of triazole compounds were designed as HSP90 inhibitors and showed significant binding affinity, suggesting potential applications in cancer treatment .

Anticancer Drug Design

Triazole derivatives have been synthesized and evaluated for their anticancer activity, indicating their use in anticancer drug design .

Antiproliferative Agents

Triazoles have been used to create compounds with potent antiproliferative effects against certain cancer cell lines .

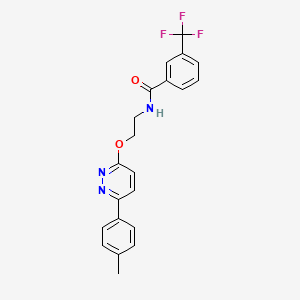

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to interact withacetylcholinesterase , a protein that plays a crucial role in hydrolyzing acetylcholine . Acetylcholine is an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

It’s worth noting that similar compounds have shown to bind to thecolchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division .

Biochemical Pathways

Compounds that inhibit acetylcholinesterase or disrupt tubulin dynamics can affect a variety of cellular processes, including neurotransmission and cell division .

Pharmacokinetics

Computational studies have been used to predict the pharmacokinetic properties of similar compounds .

Result of Action

Similar compounds have been shown to induceapoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells .

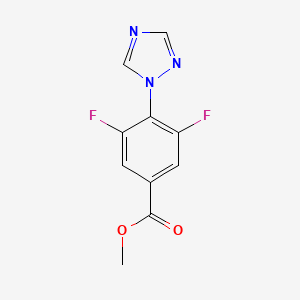

Propiedades

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-14(12-9-13(21-16-12)10-1-2-10)18-6-3-11(4-7-18)19-8-5-15-17-19/h5,8-11H,1-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDOMQMWBUZVLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone | |

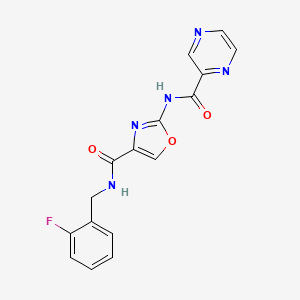

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)

![methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2946840.png)

![6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2946843.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946847.png)

![[3-(4-Chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-nitrobenzoate](/img/structure/B2946848.png)

![2-[4-(Benzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2946849.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)